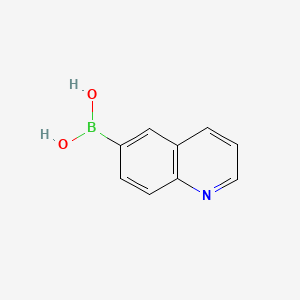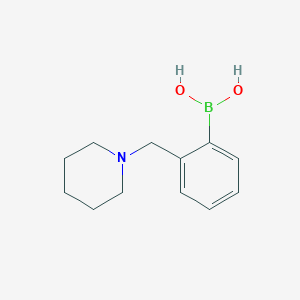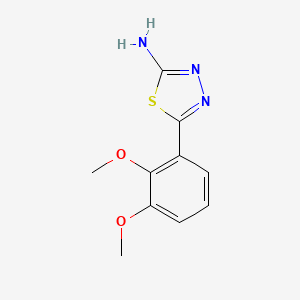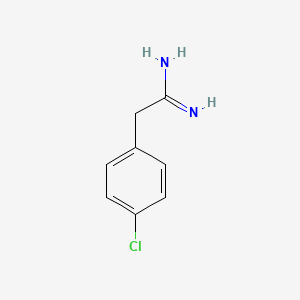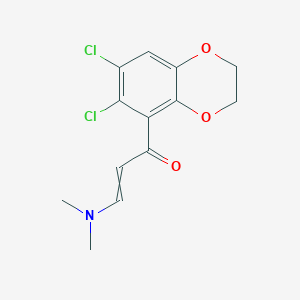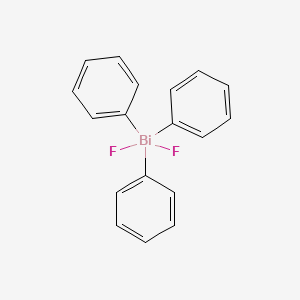
Triphenylbismuth Difluoride
Vue d'ensemble
Description
Triphenylbismuth difluoride is an organobismuth compound with the chemical formula C18H15BiF2. It is characterized by the presence of three phenyl groups attached to a central bismuth atom, which is also bonded to two fluorine atoms. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
Mécanisme D'action
Mode of Action
Its pharmacokinetic properties impact its availability and distribution within the body . Keep in mind that this compound is relatively understudied, so more research is necessary to uncover its complete mechanism of action. 🧪🔬🌱
Analyse Biochimique
Biochemical Properties
Triphenylbismuth Difluoride plays a significant role in biochemical reactions, particularly as a phenyl donor in cross-coupling reactions catalyzed by palladium (0) complexes . It interacts with various enzymes and proteins, including glyoxalase I, which it inhibits, leading to cytotoxic effects in cultured cancer cell lines . The nature of these interactions involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It induces cytotoxicity in cultured cancer cell lines by inhibiting glyoxalase I . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function. The compound’s impact on cell signaling pathways includes the disruption of normal cellular communication, which can result in apoptosis or programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by inhibiting enzyme activity through the formation of stable complexes with the enzyme’s active sites . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function. The trigonal-bipyramidal coordination of the bismuth atom with equatorial fluorine atoms plays a crucial role in these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit enzyme activity without causing significant toxicity, while higher doses can lead to toxic effects and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of glyoxalase I affects the detoxification of methylglyoxal, a byproduct of glycolysis, leading to changes in cellular metabolism. These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution within cells is crucial for its ability to interact with target enzymes and proteins, thereby exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets within the cell, allowing it to interact with enzymes and proteins effectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenylbismuth difluoride can be synthesized through the reaction of triphenylbismuth dichloride with sodium fluoride in acetone. This reaction typically yields this compound with a 73% yield . The reaction conditions involve dissolving the reactants in acetone and allowing the reaction to proceed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving triphenylbismuth dichloride and sodium fluoride can be scaled up for industrial purposes. The reaction’s simplicity and relatively high yield make it feasible for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylbismuth difluoride undergoes various chemical reactions, including substitution reactions. For example, it can react with alkynyldiisopropoxyboranes in the presence of boron trifluoride etherate to form alkynyltriphenylbismuthonium tetrafluoroborates .
Common Reagents and Conditions:
Substitution Reactions: Sodium fluoride, boron trifluoride etherate, alkynyldiisopropoxyboranes.
Reaction Conditions: These reactions typically occur in solvents such as acetone or dichloromethane at room temperature or slightly elevated temperatures.
Major Products Formed:
Applications De Recherche Scientifique
Triphenylbismuth difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of bismuth-containing compounds.
Biology and Medicine: While specific biological and medical applications are less documented, organobismuth compounds are generally explored for their potential antimicrobial and anticancer properties.
Comparaison Avec Des Composés Similaires
Triphenylbismuth Dichloride: Similar structure but with chlorine atoms instead of fluorine.
Triphenylbismuth Dibromide: Similar structure but with bromine atoms instead of fluorine.
Triphenylbismuth Bis(trifluoroacetate): Contains trifluoroacetate groups instead of fluorine atoms.
Uniqueness: Triphenylbismuth difluoride is unique due to the presence of fluorine atoms, which impart different reactivity and properties compared to its chloro, bromo, and trifluoroacetate analogs. The fluorine atoms’ high electronegativity and small size influence the compound’s chemical behavior, making it distinct in its reactivity and applications .
Propriétés
IUPAC Name |
difluoro(triphenyl)bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi.2FH/c3*1-2-4-6-5-3-1;;;/h3*1-5H;;2*1H/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGJIYNQSIPLAQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BiF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404412 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2023-48-5 | |
| Record name | Triphenylbismuth Difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylbismuth Difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


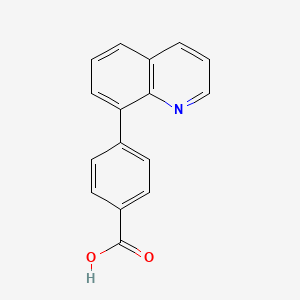
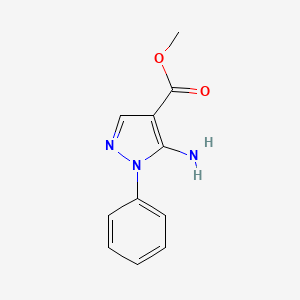
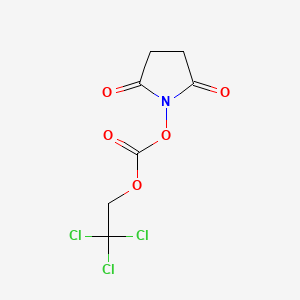
![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)
